molecular formula C7H2Cl2F4 B2850255 1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene CAS No. 258348-32-2

1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B2850255
CAS No.: 258348-32-2
M. Wt: 232.99
InChI Key: RIKXFMTXBHZZMV-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications. It is a colorless to slightly yellow liquid that is sparingly soluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorotoluene with hydrogen fluoride to obtain the target product . Another method includes the reaction of 4-fluoro-3,5-dichlorophenol with trifluoromethyl lithium chloride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and catalysts ensures high yield and purity of the final product. The reaction conditions often include elevated temperatures and pressures to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under appropriate conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents can facilitate substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives.

Mechanism of Action

The mechanism by which 1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing nature of the chlorine, fluorine, and trifluoromethyl groups influences the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its isomers. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, makes it particularly valuable in the synthesis of complex organic molecules.

Properties

IUPAC Name

1,5-dichloro-2-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKXFMTXBHZZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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